Product packaging for 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine(Cat. No.:)

5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine

Cat. No.: B11752109
M. Wt: 148.17 g/mol
InChI Key: WVECZUJRYYYABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of the Pyrrolo[3,2-d]pyrimidine Core

The exploration of pyrrolo[3,2-d]pyrimidines is rooted in the broader history of purine (B94841) analogue synthesis. As isosteres of naturally occurring purine nucleosides, these compounds were synthesized to investigate their potential as antimetabolites in nucleic acid metabolism. researchgate.net Early synthetic strategies for the 5H-pyrrolo[3,2-d]pyrimidine core can be broadly categorized. One common approach involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525). This can be achieved, for example, by the condensation of a 4-methyl-5-nitropyrimidine (B1625852) with reagents like diethyl oxalate, followed by reduction of the nitro group and subsequent cyclization. datapdf.com Another strategy begins with pyrimidines substituted at the C-5 position with a nitro group, which facilitates the nucleophilic substitution at the C-4 position by a suitable carbon nucleophile, leading to the formation of the fused pyrrole ring. datapdf.com A third approach utilizes the Madelung indole (B1671886) synthesis on a 5-acylamino-4-methylpyrimidine, employing a strong base at high temperatures. datapdf.com These foundational synthetic routes have paved the way for the creation of a vast library of pyrrolo[3,2-d]pyrimidine derivatives for biological evaluation.

Structural Significance of Pyrrolo[3,2-d]pyrimidine Motifs in Bioactive Molecules

The structural significance of the pyrrolo[3,2-d]pyrimidine motif lies in its ability to serve as a versatile scaffold for the development of targeted therapeutics. Its purine-like structure enables it to function as a hinge-binding motif in many protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the NH group of the pyrrole ring can serve as a hydrogen bond donor, facilitating strong and specific interactions with the amino acid residues in the ATP-binding pocket of kinases.

This scaffold's versatility is further enhanced by the multiple sites available for chemical modification on both the pyrrole and pyrimidine rings. Substitutions at the C2, C4, and N5 positions have been extensively explored to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov For instance, modifications at the C4 position have been shown to be critical for enzymatic recognition and have been a major focus in the development of antiproliferative agents. nih.gov

Overview of Research Trajectories for 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine and Analogs within Chemical Biology and Medicinal Chemistry

While specific research on this compound is limited, the broader class of 4-substituted and N5-substituted pyrrolo[3,2-d]pyrimidine analogs has been a fertile ground for drug discovery, primarily in the field of oncology. A significant research trajectory has been the development of these compounds as inhibitors of protein kinases.

Kinase Inhibition:

A prominent area of investigation has been the development of pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key drivers in many cancers. For example, researchers have designed and synthesized numerous analogs with potent inhibitory activity against these kinases.

Another area of focus is the development of these compounds as antitubulin agents. Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble microtubule depolymerizing agents that bind to the colchicine (B1669291) site on tubulin, thereby inhibiting cell division. nih.gov

Antimetabolite Activity:

Building on their structural similarity to purines, another research avenue explores their role as antimetabolites. Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids required for cell growth. These compounds have shown the ability to inhibit key enzymes in this pathway, such as serine hydroxymethyltransferase 2 (SHMT2) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), demonstrating broad-spectrum antitumor efficacy. nih.gov

The following tables summarize some of the research findings for various analogs of the pyrrolo[3,2-d]pyrimidine scaffold.

Compound ClassTargetBiological Activity
Halogenated pyrrolo[3,2-d]pyrimidinesDNAAntiproliferative activity in various cancer cell lines with EC50 values ranging from 0.014 – 14.5 μM. nih.gov
N5-substituted pyrrolo[3,2-d]pyrimidinesDNAComparable antiproliferative activity to parent compounds with significantly decreased toxicity. nih.gov
Substituted pyrrolo[3,2-d]pyrimidinesTubulinWater-soluble colchicine site microtubule depolymerizing agents. nih.gov
5-substituted pyrrolo[3,2-d]pyrimidinesSHMT2, AICARFTaseInhibition of mitochondrial and cytosolic one-carbon metabolism, leading to broad-spectrum antitumor efficacy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B11752109 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-7-5(1-2-9-7)10-4-11-6/h1-2,4,9H,3,8H2

InChI Key

WVECZUJRYYYABV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CN=C2CN

Origin of Product

United States

Synthetic Methodologies for 5h Pyrrolo 3,2 D Pyrimidin 4 Ylmethanamine and Its Derivatives

Classical Synthetic Routes for Pyrrolo[3,2-d]pyrimidine Ring System Construction

The foundational approaches to constructing the pyrrolo[3,2-d]pyrimidine core often rely on established cyclization strategies and the careful manipulation of precursor molecules.

Cyclization Reactions for Fused Heterocycle Formation

The formation of the fused pyrrolo[3,2-d]pyrimidine ring system is a key step in the synthesis of the target compound and its derivatives. Classical methods typically involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core. One common strategy involves the cyclization of appropriately substituted pyrimidines. For instance, derivatives of 6-aminouracil (B15529) can serve as versatile starting materials. researchgate.netmdpi.com These precursors can undergo condensation reactions with various reagents to build the fused pyrrole ring.

Another established method is the Madelung indole (B1671886) synthesis, which can be adapted for the creation of the pyrrolo portion of the fused system. This reaction typically involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. While a powerful tool for indole synthesis, its application to pyrrolopyrimidines requires careful selection of substrates and reaction conditions to favor the desired cyclization.

Precursor Chemistry and Intermediate Derivatization

The nature and substitution pattern of the final pyrrolo[3,2-d]pyrimidine product are largely determined by the chemistry of the precursors and the strategic derivatization of key intermediates. The synthesis often begins with a substituted pyrimidine ring, which is then functionalized to facilitate the subsequent pyrrole ring closure.

For example, the introduction of a suitable side chain at the 5-position of the pyrimidine ring is a common tactic. This side chain can be designed to contain the necessary functional groups for the final cyclization step. Derivatization of the pyrimidine precursors allows for the incorporation of a wide range of substituents, which can ultimately influence the biological activity of the final compounds.

Modern Approaches in the Synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine Analogs

Contemporary synthetic organic chemistry offers a range of powerful tools that have been successfully applied to the synthesis of complex heterocyclic molecules like this compound and its analogs. These modern techniques often provide greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable in the synthesis of functionalized aromatic and heteroaromatic compounds. Several of these named reactions have been employed in the construction and derivatization of the pyrrolo[3,2-d]pyrimidine scaffold.

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and a halide, has been utilized to introduce aryl or heteroaryl substituents onto the pyrrolopyrimidine core. This reaction is known for its mild conditions and broad functional group compatibility.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for introducing amino groups or for the synthesis of N-aryl derivatives of pyrrolopyrimidines. nih.gov For instance, the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors has been achieved through optimized Buchwald-Hartwig C-N cross-coupling reactions. nih.gov

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has also been applied in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. A notable example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which involves a Sonogashira reaction followed by a domino C-N coupling/hydroamination reaction for the cyclization step. nih.gov

Cross-Coupling ReactionBond FormedTypical Reactants
Suzuki-MiyauraC-COrganoboron compound, Halide
Buchwald-HartwigC-NAmine, Halide
SonogashiraC-C (alkyne)Terminal alkyne, Halide

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be significantly reduced from hours to minutes, often with improved yields and cleaner reaction profiles. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of pyrrolopyrimidines. The rapid heating and efficient energy transfer provided by microwave irradiation can overcome activation barriers and drive reactions to completion more effectively than conventional heating methods.

Stereoselective Synthesis and Chiral Induction Strategies (if applicable to known derivatives)

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, particularly in the context of drug discovery, where the biological activity of enantiomers can differ significantly. While the synthesis of the core pyrrolo[3,2-d]pyrimidine ring system is well-established, the stereoselective synthesis of derivatives of this compound, which possesses a chiral center at the carbon bearing the amino group, presents a greater challenge.

Currently, there is limited specific information in the public domain detailing the stereoselective synthesis of this compound or its close analogs. General strategies for the asymmetric synthesis of chiral amines could potentially be adapted for this target molecule. These strategies might include:

Asymmetric reduction of a precursor imine or nitrile: The reduction of a C=N or C≡N bond at the 4-position of the pyrrolo[3,2-d]pyrimidine ring using a chiral reducing agent or a chiral catalyst could provide a route to the enantiomerically enriched amine.

Use of chiral auxiliaries: A chiral auxiliary could be attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by the removal of the auxiliary.

Resolution of a racemic mixture: A racemic mixture of this compound could be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Further research and development are needed to establish efficient and practical stereoselective routes to chiral derivatives of this compound.

Amination and Alkylation Procedures at Pyrrolo[3,2-d]pyrimidine Core Positions

Amination and alkylation are fundamental transformations for the functionalization of the pyrrolo[3,2-d]pyrimidine nucleus, allowing for the introduction of diverse substituents that can modulate the biological and physicochemical properties of the resulting molecules.

Amination:

A common strategy for introducing an amino group at the C4 position of the pyrrolo[3,2-d]pyrimidine core is through nucleophilic aromatic substitution of a suitable leaving group, typically a halogen. For instance, 4-chloropyrrolo[3,2-d]pyrimidines can serve as precursors for amination reactions.

A study on the amination of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrated the feasibility of using water as a solvent in the presence of an acid promoter like hydrochloric acid. nih.gov This approach offers a more environmentally benign alternative to traditional organic solvents. The reaction proceeds by reacting the 4-chloro derivative with a variety of anilines. The efficiency of the reaction is influenced by the electronic and steric properties of the incoming aniline (B41778) nucleophile. nih.gov While this study was conducted on a regioisomeric scaffold, the principles are applicable to the 5H-pyrrolo[3,2-d]pyrimidine system.

Below is a table summarizing the results of the HCl-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines in water, which serves as a model for potential amination strategies for the 5H-pyrrolo[3,2-d]pyrimidine core.

Table 1: HCl-Promoted Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines in Water

Aniline DerivativepKa of Anilium IonConversion after 1h (%)Isolated Yield (%)
Aniline4.637275
4-Fluoroaniline4.657581
4-Chloroaniline4.157894
4-Bromoaniline4.047788
4-Ethynylaniline3.617080
4-Methoxyaniline5.348078
3-Methoxyaniline4.237581

Alkylation:

Alkylation reactions on the pyrrolo[3,2-d]pyrimidine core can occur at nitrogen atoms. The pyrrole nitrogen (N5) is a common site for alkylation. The introduction of alkyl groups at this position can be crucial for modulating the compound's properties. The size and nature of the alkyl group can influence activity against biological targets. nih.gov

Purification and Isolation Methodologies for Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine Derivatives

The purification and isolation of this compound derivatives are critical steps to ensure the chemical purity of the final compounds for subsequent analysis and evaluation. Common methodologies include chromatographic techniques and crystallization.

Chromatographic Techniques (e.g., Flash Chromatography, HPLC)

Chromatographic methods are widely employed for the purification of pyrrolo[3,2-d]pyrimidine derivatives, separating the target compound from unreacted starting materials, reagents, and byproducts.

Flash Chromatography:

Flash column chromatography is a prevalent technique for the routine purification of pyrrolo[3,2-d]pyrimidine analogs on a laboratory scale. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent or a mixture of solvents. The choice of the solvent system is critical for achieving good separation and is determined by the polarity of the target compound and the impurities.

The following table provides examples of solvent systems used in the flash chromatographic purification of various pyrrolo[3,2-d]pyrimidine and related pyrrolopyrimidine derivatives.

Table 2: Examples of Flash Chromatography Conditions for Pyrrolopyrimidine Derivatives

Compound TypeStationary PhaseEluent (Solvent System)Reference
Halogenated pyrrolo[3,2-d]pyrimidinesSilica GelHexanes/Ethyl Acetate nih.gov
Substituted pyrrolo[3,2-d]pyrimidinesSilica GelChloroform (B151607)/Methanol (B129727) nih.gov
N-methyl-pyrrolo[2,3-d]pyrimidine derivativesSilica GelAcetone/Dichloromethane (B109758) nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesSilica GelMethanol/Methylene (B1212753) Chloride google.com

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of pyrrolopyrimidine derivatives. For analytical purposes, HPLC can be used to determine the purity of a sample. In preparative HPLC, larger quantities of material can be purified to a high degree.

One reported HPLC method for the analysis of pyrrolo[2,3-d]pyrimidine derivatives utilized a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water. acs.org This demonstrates the utility of reversed-phase HPLC for separating compounds within this class. High-performance liquid chromatography is also a standard method for assessing the chemical purity of energetic compounds, which can include nitrogen-rich heterocyclic structures. mdpi.com

Crystallization and Recrystallization Protocols

Crystallization is a crucial technique for obtaining highly pure solid samples of this compound and its derivatives. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A successful recrystallization protocol involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce the formation of crystals of the pure compound, leaving impurities dissolved in the mother liquor.

The choice of solvent is paramount for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used for the recrystallization of organic compounds, including heterocyclic systems, are listed in the table below.

Table 3: Common Solvents for Recrystallization

Solvent/Solvent SystemGeneral Applicability
Ethanol (EtOH)A versatile solvent for compounds with moderate polarity.
n-Hexane/AcetoneA good solvent pair for adjusting polarity; suitable for a range of compounds.
n-Hexane/Ethyl Acetate (EA)Another common solvent mixture for tuning polarity.
WaterSuitable for polar compounds, particularly salts. rochester.edu
Ethanol/WaterA mixture that can be effective for compounds with intermediate polarity. researchgate.net

For compounds with limited solubility in common organic solvents, more specialized techniques may be required. For instance, a pyrrolo[2,3-d]pyrimidin-2(5)-one derivative that was only soluble in high-boiling point aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) was successfully crystallized using a diffusion method. researchgate.net In this protocol, the compound was dissolved in DMF, and this solution was placed in a chamber containing dichloromethane (DCM), a miscible anti-solvent. Slow diffusion of the anti-solvent into the DMF solution reduced the compound's solubility, leading to the formation of crystals. researchgate.net This technique can be valuable for challenging crystallization scenarios.

Advanced Analytical Characterization Techniques in Pyrrolo 3,2 D Pyrimidin 4 Ylmethanamine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of pyrrolo[3,2-d]pyrimidine derivatives. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about the atomic arrangement and bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C NMR are routinely used to characterize the pyrrolo[3,2-d]pyrimidine scaffold.

In ¹H-NMR spectra of pyrrolo[3,2-d]pyrimidine derivatives, the protons on the heterocyclic rings exhibit characteristic chemical shifts. For example, in a related compound, 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, the pyrrole (B145914) protons (C6-H and C7-H) and the pyrimidine (B1678525) proton (C2-H, if unsubstituted) typically appear in the aromatic region of the spectrum. The N-H proton of the pyrrole ring often appears as a broad singlet at a downfield chemical shift (e.g., δ 12.26 ppm in DMSO-d₆), which is a key identifying feature. nih.gov The protons of the methanamine group (-CH₂NH₂) in the target compound would be expected to show a singlet or a multiplet for the methylene (B1212753) protons and a signal for the amine protons, with their specific shifts influenced by the solvent and concentration.

¹³C-NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The carbon atoms of the fused pyrrolo[3,2-d]pyrimidine ring system resonate at distinct chemical shifts, allowing for the confirmation of the core structure. The chemical shifts are sensitive to the electronic environment, making it possible to confirm the position of various substituents.

Table 1: Representative ¹H-NMR Chemical Shifts for a Pyrrolo[3,2-d]pyrimidine Core Data extrapolated from related structures.

Proton Typical Chemical Shift (ppm) in DMSO-d₆ Multiplicity
Pyrrole N-H > 12.0 Broad Singlet
Pyrimidine C-H ~8.0 - 8.8 Singlet
Pyrrole C-H ~6.5 - 7.9 Singlet/Doublet
-CH₂- (methanamine) ~4.0 - 4.5 Singlet

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of the molecular formula.

In the analysis of novel pyrrolo[3,2-d]pyrimidine derivatives, HRMS is used as a definitive confirmation of successful synthesis. For instance, in the characterization of polyglutamated AGF347, a complex pyrrolo[3,2-d]pyrimidine derivative, HRMS was employed to verify the final products. The acquired mass-to-charge (m/z) values were compared against the predicted values, showing a very high degree of accuracy (e.g., predicted m/z 603.2209 vs. acquired m/z 603.2210). nih.gov This level of precision provides strong evidence for the identity of the target molecule, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine, the IR spectrum would display characteristic absorption bands corresponding to its distinct structural features.

Key expected absorptions include N-H stretching vibrations for both the pyrrole ring and the primary amine of the methanamine group, typically appearing in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching of the fused ring system would be observed around 3000-3100 cm⁻¹. Furthermore, C=N and C=C stretching vibrations from the pyrimidine and pyrrole rings would produce characteristic peaks in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations would also be present at lower wavenumbers. This fingerprint of absorptions provides qualitative confirmation of the compound's functional group composition.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Pyrrole & Amine (N-H) Stretch 3100 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Pyrimidine/Pyrrole (C=N, C=C) Stretch 1500 - 1650
Amine (N-H) Bend 1550 - 1650

Chromatographic and Other Separatory Techniques

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and other organic materials. In the context of pyrrolo[3,2-d]pyrimidine research, reversed-phase HPLC is commonly employed. exeter.ac.uk

A typical HPLC setup for analyzing compounds like this compound would involve a C18 stationary phase column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with 0.1% trifluoroacetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). exeter.ac.uk The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyrrolo[3,2-d]pyrimidine core exhibits strong absorbance. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For final compounds, purity is often expected to be greater than 95%. exeter.ac.uk

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for monitoring the progress of chemical reactions. nih.govnih.govmdpi.com In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. nih.gov

The technique involves spotting the reaction mixture onto a silica (B1680970) gel-coated plate (the stationary phase) and developing it in a sealed chamber with an appropriate solvent system (the mobile phase). nih.gov The choice of eluent, such as a mixture of chloroform (B151607) and methanol or hexanes and ethyl acetate, depends on the polarity of the compounds being separated. nih.govnih.gov After development, the separated spots are visualized, often under UV light (254 nm), which causes the aromatic pyrrolo[3,2-d]pyrimidine ring to appear as a dark spot against a fluorescent background. nih.gov By comparing the retention factor (Rƒ) value of the product spot with that of the starting materials, a chemist can quickly assess the status of the reaction and determine when it has reached completion. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for the empirical formula verification of a newly synthesized compound. For a novel substance such as this compound, this analysis provides a quantitative determination of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The most common method is combustion analysis, where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. These measurements allow for the calculation of the mass percentage of each element in the original sample.

The data obtained from elemental analysis is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical percentages, typically within a margin of ±0.4%, serves as critical evidence for the structural integrity and purity of the synthesized compound. This verification is essential to confirm that the target molecule has been formed and is not contaminated with starting materials, solvents, or by-products.

Detailed Research Findings

The theoretical elemental composition of this compound is derived from its molecular formula, C₇H₈N₄. Based on the atomic weights of carbon, hydrogen, and nitrogen, the expected mass percentages are calculated. In a research setting, these theoretical values provide the benchmark against which experimental results are measured.

While specific experimental elemental analysis data for this compound is not detailed in widely available literature, the standard procedure would involve its synthesis, purification, and subsequent analysis. nih.govnih.govresearchgate.net The comparison of the resulting experimental data with the theoretical values shown in the table below would be a critical step in its characterization. A strong correlation between these values would validate the empirical formula and, in conjunction with spectroscopic data (e.g., NMR, MS), confirm the successful synthesis and high purity of the compound.

Interactive Data Table: Elemental Composition of this compound

ElementChemical SymbolTheoretical Mass % (Calculated for C₇H₈N₄)Experimental Mass % (Found)Deviation (%)
CarbonC56.74Data not available in reviewed literatureN/A
HydrogenH5.44Data not available in reviewed literatureN/A
NitrogenN37.82Data not available in reviewed literatureN/A

Structure Activity Relationship Sar Studies of 5h Pyrrolo 3,2 D Pyrimidin 4 Ylmethanamine Derivatives

Core Scaffold Modifications and Their Impact on Biological Activity

Alterations to the core 5H-pyrrolo[3,2-d]pyrimidine structure are fundamental to modulating the potency, selectivity, and pharmacokinetic properties of its derivatives. Key positions for substitution include the pyrrole (B145914) and pyrimidine (B1678525) rings.

The pyrrole moiety of the scaffold offers key points for modification at the N-5 nitrogen and the C-7 carbon, which can significantly influence the compound's biological profile.

The N-5 position, which features a hydrogen-bond donating moiety, has been a significant point of interest for structural modifications. auctoresonline.org Studies have shown that substitution at the N-5 position can modulate both the activity and toxicity of pyrrolo[3,2-d]pyrimidine derivatives. For instance, the addition of a toluenesulfonyl group at N-5 was found to decrease toxicity while maintaining submicromolar levels of antiproliferative activity. In some cases, N-5 substituted compounds may act as prodrugs, undergoing metabolic conversion back to the parent unsubstituted analogue.

The C-7 position is another critical site for substitution. Research on halogenated pyrrolo[3,2-d]pyrimidines has demonstrated that introducing a halogen at C-7 can markedly enhance antiproliferative potency. nih.gov Specifically, the introduction of iodine at this position led to a significant increase in potency, with IC50 values shifting into the sub-micromolar range, highlighting the importance of this position for biological activity. nih.gov

Compound IDN-5 SubstituentC-7 SubstituentBiological Activity (IC50)
1 HHLow micromolar
2 HISub-micromolar
3 BocHMicromolar
4 ToluenesulfonylHSub-micromolar

This table illustrates the impact of substitutions at the N-5 and C-7 positions on the antiproliferative activity of pyrrolo[3,2-d]pyrimidine derivatives.

The C-4 position, which bears the key methanamine group in the parent structure, is pivotal. The nature of the substituent at C-4 dictates interactions within the binding pockets of target enzymes, such as kinases. Replacing the methanamine with larger aromatic groups, for example, can completely alter the therapeutic target. Studies on related pyrrolo[2,3-d]pyrimidines show that substitution at the C-4 position with anilino groups is a common strategy for targeting the ATP-binding site of kinases like EGFR.

The C-6 position has also been explored for substitution. While less information is available specifically for the [3,2-d] isomer, studies on the related pyrrolo[2,3-d]pyrimidine scaffold show that introducing substituents at the C-6 position can influence membrane transport selectivity, which is critical for the compound's cellular uptake and efficacy.

Side Chain Elaboration and Functional Group Contributions at the 4-Methanamine Position

The 4-methanamine side chain is a critical component for establishing interactions with biological targets. Elaboration of this side chain can lead to significant gains in potency and selectivity. The primary amine offers a vector for introducing a wide variety of functional groups to probe the chemical space of a target's binding site.

SAR studies often involve replacing the terminal amine with substituted anilines, benzylamines, or other cyclic amines to optimize interactions. For example, in the development of kinase inhibitors, the amine can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The nature of the group attached to the amine can then be modified to form additional hydrophobic or electrostatic interactions in adjacent pockets.

Detailed SAR has shown that specific substitution patterns on an appended phenyl ring can be critical. For example, in a series of N4-(4-Methoxyphenyl) derivatives, the 4-methoxy group was found to be important for potent antiproliferative activity. The presence of a methyl group on the nitrogen of the aminophenyl moiety also contributed to improved activity.

Stereochemical Effects on Biological Potency and Selectivity

The introduction of chiral centers into the 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine scaffold or its side chains can have profound effects on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.

While specific SAR studies detailing the stereochemical effects on the this compound core are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that stereoisomers would likely display differential activity. For kinase inhibitors, the three-dimensional arrangement of substituents is critical for fitting into the ATP-binding pocket. A specific enantiomer may position a key hydrogen-bonding group for optimal interaction with the kinase hinge region, while its mirror image may not be able to achieve the same favorable binding pose, resulting in significantly lower potency. The separation and biological evaluation of individual enantiomers is a critical step in the optimization of chiral drug candidates to identify the more potent and potentially less toxic eutomer.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling and other ligand-based design methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are powerful tools for understanding the SAR of 5H-pyrrolo[3,2-d]pyrimidine derivatives and for designing new, more potent compounds. nih.gov These models identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for biological activity.

For a series of pyrrolo[3,2-d]pyrimidine derivatives acting as Kinase Insert Domain Receptor (KDR) inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. nih.govmdpi.com These models, based on docking a potent compound into the inactive DFG-out conformation of KDR, helped to elucidate the structural requirements for activity. mdpi.com

The resulting contour maps from such analyses provide a visual guide for drug design:

Steric Fields: Indicate regions where bulky groups are favored or disfavored.

Electrostatic Fields: Highlight areas where positive or negative charges enhance activity.

Hydrophobic and Hydrophilic Fields: Show where non-polar or polar groups, respectively, are beneficial.

Hydrogen Bond Donor/Acceptor Fields: Pinpoint locations for optimal hydrogen bonding interactions.

These models serve as a predictive tool to guide the synthesis of new derivatives with improved potency. nih.gov

Comparative SAR with Related Heterocyclic Scaffolds

To better understand the unique contribution of the 5H-pyrrolo[3,2-d]pyrimidine core, it is useful to compare its SAR with that of related bioisosteric scaffolds, such as pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine.

Pyrazolo[3,4-d]pyrimidine: This scaffold is an isomer of the deazapurine core where a pyrazole (B372694) ring is fused to the pyrimidine. SAR studies comparing pyrrolopyrimidines and pyrazolopyrimidines as kinase inhibitors have revealed important differences. For instance, in one study on EGF receptor tyrosine kinase inhibitors, the SAR for the pyrazolo[3,4-d]pyrimidine series more closely resembled that of the pyrrolo[3,2-d]pyrimidine isomers than other related structures. researchgate.net This suggests a requirement for a nitrogen atom at the 7-position but not at the 5-position for enhanced potency, underscoring the specific electronic and structural contributions of the pyrrolo[3,2-d]pyrimidine core. researchgate.net

Thieno[2,3-d]pyrimidine: In this scaffold, the pyrrole ring is replaced by a thiophene (B33073) ring. Thienopyrimidines are also potent inhibitors of various kinases and other enzymes. A comparative study of halogenated pyrrolo[3,2-d]pyrimidines and their corresponding thieno[3,2-d]pyrimidine (B1254671) analogues found that the pyrrolopyrimidine structure offered decreased cellular toxicity. This suggests that the NH group of the pyrrole ring, compared to the sulfur atom of the thiophene ring, plays a key role in modulating the compound's toxicity profile, making the pyrrolo[3,2-d]pyrimidine a potentially more promising lead scaffold for further development.

Target Based Research and Biological Activities of Pyrrolo 3,2 D Pyrimidin 4 Ylmethanamine Derivatives

Kinase Enzyme Inhibition

The pyrrolo[3,2-d]pyrimidine scaffold has been extensively explored as a privileged structure for the design of potent and selective kinase inhibitors. By modifying the substituents at various positions of the pyrrolo[3,2-d]pyrimidine core, researchers have been able to develop derivatives with significant inhibitory activity against a panel of kinases involved in cell cycle regulation, growth factor signaling, and angiogenesis.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.com Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors. rsc.orgnih.gov One study reported a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', among which compound 5k exhibited significant inhibitory activity against CDK2. researchgate.net This compound was identified as a potent inhibitor of CDK2, alongside other kinases, highlighting the potential of the pyrrolopyrimidine scaffold in developing multi-targeted kinase inhibitors. researchgate.net

Another series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as highly selective CDK2 inhibitors. Starting from a library hit, extensive structure-activity relationship (SAR) studies led to the identification of compounds with exceptional selectivity for CDK2 over other CDKs like CDK1, 4, 6, 7, and 9. mdpi.com

CompoundTarget KinaseIC50 (nM)
5kCDK2204

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key player in cell proliferation and survival, and its aberrant activation is a common feature in various cancers. The pyrrolo[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors. mdpi.comgoogle.com Research has led to the design of dual inhibitors of HER2 and EGFR based on this scaffold. google.comnih.gov

One notable derivative, 34e (TAK-285) , demonstrated potent inhibitory activities against both EGFR (HER1) and HER2. google.com X-ray cocrystal structures of 34e with both EGFR and HER2 confirmed its interaction with the ATP-binding pockets of the receptors. google.com Another preclinical candidate, 51m , also showed significant EGFR inhibitory activity. nih.gov Furthermore, the compound 5k from a series of halogenated benzohydrazides displayed potent inhibition of EGFR. researchgate.net

CompoundTarget KinaseIC50 (nM)
34e (TAK-285)EGFR11
51mEGFR2.5
5kEGFR79

Human Epidermal Growth Factor Receptor 2 (Her2) Inhibition

Overexpression of Human Epidermal Growth Factor Receptor 2 (Her2) is a driving factor in certain types of aggressive breast cancer. The pyrrolo[3,2-d]pyrimidine core has been a fruitful starting point for the development of Her2 inhibitors, often in the context of dual EGFR/Her2 inhibition. mdpi.comgoogle.com

The compound 34e (TAK-285) , in addition to its EGFR inhibition, showed potent activity against Her2. google.com Similarly, the preclinical candidate 51m was developed as a potent Her2 inhibitor. nih.gov The compound 2cb , a tosylate salt of a pyrrolo[3,2-d]pyrimidine derivative, also exhibited potent Her2 kinase inhibitory activity. google.com The multi-targeted inhibitor 5k demonstrated very strong inhibition of Her2, with an IC50 value comparable to the known inhibitor staurosporine. researchgate.net

CompoundTarget KinaseIC50 (nM)
34e (TAK-285)Her211
51mHer20.98
2cbHer211
5kHer240

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as VEGFR2 inhibitors.

Research into N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas identified novel inhibitors of both VEGFR and FGFR kinases. Further studies on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' revealed that compound 5k was a potent inhibitor of VEGFR2, showing a two-fold increase in potency compared to the multi-targeted kinase inhibitor sunitinib. researchgate.net

CompoundTarget KinaseIC50 (nM)
5kVEGFR2136
Sunitinib (Reference)VEGFR2261

Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition

Colony Stimulating Factor 1 Receptor (CSF1R) plays a crucial role in the regulation of macrophages and has emerged as a therapeutic target in oncology and inflammatory diseases. researchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as potent and selective CSF1R kinase inhibitors. researchgate.net

One study reported the discovery of 18h , a potent and selective CSF1R inhibitor with an IC50 value in the low nanomolar range. This compound demonstrated significant selectivity over other type III receptor tyrosine kinases. researchgate.net Another potent CSF1R inhibitor, 12b , also emerged from a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs, showing low-nanomolar enzymatic activity.

CompoundTarget KinaseIC50 (nM)
18hCSF1R5.14
12bCSF1RLow-nanomolar

Serine/Threonine Kinase Inhibition (e.g., CLK1, CK1δ/ε, DYRK1A, GSK3α/β)

Research into the effects of pyrrolo[3,2-d]pyrimidine derivatives on other serine/threonine kinases is also ongoing. A patent has described novel pyrrolo[2,3-d]pyrimidine derivatives as dual inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and CLK1 (Cdc2-like kinase 1). nih.gov These kinases are involved in the regulation of transcription and pre-mRNA splicing, and their inhibition has potential therapeutic applications in neurodegenerative disorders and cancer.

At present, there is no publicly available research detailing the inhibitory activities of 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine derivatives specifically against Casein Kinase 1 delta/epsilon (CK1δ/ε) or Glycogen Synthase Kinase 3 alpha/beta (GSK3α/β).

Antiviral Activities

Derivatives of the pyrrolo[3,2-d]pyrimidine class have demonstrated promising activity against several viruses, highlighting their potential as broad-spectrum antiviral agents. Research has particularly focused on their ability to inhibit flaviviruses like Zika and Dengue, as well as their potential against Hepatitis C virus.

Zika Virus (ZIKV) Inhibitory Mechanisms

Research into 7H-pyrrolo[2,3-d]pyrimidine derivatives has revealed their potential as inhibitors of the Zika virus (ZIKV). nih.govnih.gov While the precise molecular target of these compounds is still under investigation, structure-activity relationship (SAR) studies have provided insights into their mechanism. nih.gov It is proposed that the central pyrrolopyrimidine ring arranges peripheral aromatic rings into an orientation that elicits antiviral activity. nih.gov Modifications to these peripheral rings, such as the addition of electron-withdrawing groups, have been shown to enhance this activity. nih.gov

Further studies have explored alternative scaffolds, such as 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine, which can serve as replacements for the pyrrolo[2,3-d]pyrimidine core, sometimes leading to reduced cytotoxicity while maintaining antiviral efficacy. nih.gov Although these compounds show promise, they currently have relatively low therapeutic indices, a challenge that future research aims to address. nih.gov The mechanism of action for some antiviral agents against ZIKV involves lethal mutagenesis, where the drug increases viral mutations, leading to the production of defective and non-infectious viral particles. mdpi.com

Dengue Virus (DENV) Inhibitory Mechanisms

The antiviral activity of pyrrolo[3,2-d]pyrimidine derivatives extends to the Dengue virus (DENV), a pathogen closely related to ZIKV. nih.gov Certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines that are effective against ZIKV also exhibit inhibitory activity against DENV-2. nih.gov This suggests a common mechanism of action against flaviviruses. nih.gov

The general inhibitory mechanisms for anti-DENV agents can be categorized as either targeting host factors or viral proteins. nih.govresearchgate.net Direct-acting antivirals may target structural proteins like the envelope (E) protein to block viral entry or non-structural proteins such as the NS3 protease or NS5 RNA-dependent RNA polymerase (RdRp) to inhibit viral replication. nih.govresearchgate.netdntb.gov.ua Another strategy involves targeting host pyrimidine (B1678525) biosynthesis, as depletion of the intracellular pyrimidine pool can effectively inhibit DENV replication. researchgate.net

Table 1: Antiviral Activity of Selected Pyrrolopyrimidine Analogs
Compound ClassTarget VirusPotential Mechanism of ActionKey Findings
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidinesZika Virus (ZIKV)Inhibition of viral replication; specific target not yet elucidated. nih.govElectron-withdrawing groups on peripheral rings enhance activity. nih.gov
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidinesDengue Virus (DENV)Inhibition of viral replication, likely via a common mechanism with ZIKV. nih.govCompounds effective against ZIKV also show activity against DENV-2. nih.gov
Pyrrolopyrimidine DerivativesHepatitis C Virus (HCV)Potential inhibition of viral replication, possibly through suppression of host factors like cyclooxygenase-2. researchgate.netResearch on related pyrimidine structures suggests potential as HCV inhibitors. researchgate.net

Hepatitis C Virus (HCV) Inhibitory Potential

While direct studies on this compound against Hepatitis C Virus (HCV) are limited in the provided context, the broader class of pyrimidine derivatives has been investigated for this purpose. researchgate.net Research into related heterocyclic compounds, such as 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, has shown that they can inhibit HCV replication. One proposed mechanism is the suppression of cyclooxygenase-2 (COX-2), a host enzyme that can be exploited by the virus for its replication. researchgate.net This suggests that pyrrolo[3,2-d]pyrimidine derivatives might exert anti-HCV effects by modulating host-cell pathways essential for the viral life cycle.

Receptor Antagonism

Beyond their antiviral properties, derivatives of pyrrolo[3,2-d]pyrimidine have been developed as potent antagonists for specific G protein-coupled receptors, demonstrating their versatility as therapeutic agents.

Neuropeptide Y5 Receptor Antagonism

A series of pyrrolo[3,2-d]pyrimidine derivatives has been synthesized and evaluated as antagonists for the Neuropeptide Y (NPY) Y5 receptor. nih.gov The NPY system, which includes several receptor subtypes (Y1, Y2, Y4, Y5), plays a crucial role in regulating physiological functions such as food intake. opnme.commedchemexpress.com The Y5 receptor, in particular, has been identified as a key contributor to the appetite-stimulating effects of NPY. nih.gov

Consequently, antagonists of the Y5 receptor have been investigated as potential therapeutic agents for the treatment of obesity. nih.govnih.gov Through systematic structure-activity relationship studies, researchers have identified several potent Y5 antagonists within the pyrrolo[3,2-d]pyrimidine class. nih.gov These compounds bind to Y5 receptors in vitro, blocking the signaling pathway that leads to increased food intake. nih.gov However, the translation of these findings into clinically meaningful weight loss in humans has proven challenging, suggesting that solely targeting the NPY Y5 receptor may not be sufficient for therapeutic efficacy in obesity. nih.gov

Table 2: Neuropeptide Y5 Receptor Antagonism by Pyrrolo[3,2-d]pyrimidine Derivatives
Compound SeriesTarget ReceptorBiological EffectTherapeutic Potential
Pyrrolo[3,2-d]pyrimidine derivativesNeuropeptide Y5 (NPY Y5) ReceptorAntagonizes the receptor, blocking NPY-induced signaling. nih.govInvestigated for the treatment of obesity by reducing food intake. nih.govresearchgate.net

Antimicrobial and Antibacterial Potency

The pyrrolo[3,2-d]pyrimidine scaffold is also a component of molecules designed to combat microbial and bacterial infections. The versatility of this heterocyclic system allows for the synthesis of derivatives with significant antimicrobial activity.

Research into related fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has yielded compounds with a broad spectrum of biological activities, including antimicrobial and antibacterial effects. mdpi.comnih.gov For instance, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have demonstrated higher antimicrobial activity than established drugs like cefotaxime (B1668864) and fluconazole (B54011) against various bacterial and fungal strains. mdpi.com

The antimicrobial potency is often influenced by the nature of the substituents on the core ring system. For example, the presence of a p-fluorophenyl substituent on a related pyrrolobenzothiazole structure was found to significantly increase antibacterial potency. mdpi.com These findings underscore the potential of developing novel and effective antimicrobial and antibacterial agents by modifying the pyrrolo[3,2-d]pyrimidine core.

Interaction with Nucleic Acid Structures

The unique structural features of the pyrrolo[3,2-d]pyrimidine core suggest its potential for interaction with various forms of nucleic acids.

G-Quadruplex Binding Activity

There is currently a lack of published scientific research specifically investigating the G-quadruplex binding activity of this compound or its derivatives. While other isomers of pyrrolopyrimidines have been explored as G-quadruplex ligands, the potential for the 9-deazapurine scaffold to stabilize these secondary DNA structures remains an uninvestigated area.

Modulation of Apoptosis Pathways and Cell Cycle Progression

Derivatives of 5H-pyrrolo[3,2-d]pyrimidine have been shown to possess significant antiproliferative activity by influencing cell cycle progression and inducing programmed cell death (apoptosis) in cancer cells.

Research into halogenated derivatives of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has provided insights into their anticancer potential. Specifically, studies on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (referred to as Compound 1) and its C7-iodinated counterpart, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Compound 2), have demonstrated their effects on the triple-negative breast cancer cell line, MDA-MB-231. nih.govmdpi.com

Both compounds were found to induce an arrest of the cell cycle in the G2/M phase. nih.gov However, their mechanisms for inducing cell death varied. Compound 1, while causing cell cycle arrest, showed little evidence of triggering apoptosis. nih.govmdpi.com In contrast, the introduction of an iodine atom at the C7 position in Compound 2 not only enhanced its cytotoxic potency but also led to a robust induction of apoptosis. nih.gov The accumulation of annexin (B1180172) V-positive bodies in cells treated with Compound 2 confirmed that its cytotoxic effects are mediated through apoptotic pathways. nih.govmdpi.com

These findings highlight that specific substitutions on the pyrrolo[3,2-d]pyrimidine ring can significantly alter the biological activity, shifting the mechanism from simple cell cycle arrest to the active induction of apoptosis.

CompoundEffect on Cell Cycle (MDA-MB-231 cells)Apoptosis Induction (MDA-MB-231 cells)
Compound 1 (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine)G2/M ArrestLittle to no induction
Compound 2 (2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine)G2/M ArrestRobust induction

Inhibition of Purine (B94841) Nucleoside Phosphorylase

The structural resemblance of the 5H-pyrrolo[3,2-d]pyrimidine scaffold to purines makes it an ideal candidate for designing inhibitors of enzymes involved in purine metabolism. One such enzyme is Purine Nucleoside Phosphorylase (PNP), which plays a crucial role in the purine salvage pathway. Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases.

A significant derivative from this class is CI-972 , also known as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one. nih.gov This 9-deazaguanine (B24355) analog acts as a potent, competitive, and reversible inhibitor of human PNP, with a reported Ki of 0.83 μM. nih.gov

The inhibition of PNP by CI-972 leads to a selective cytotoxic effect on T-lymphoblasts. When tested in the presence of 2'-deoxyguanosine, CI-972 was found to inhibit the proliferation of the human T-cell line MOLT-4 with an IC50 of 3.0 μM. nih.gov In contrast, it did not significantly affect the MGL-8 B-cell line, demonstrating its T-cell selectivity. nih.gov This selective toxicity is due to the accumulation of deoxyguanosine triphosphate (dGTP) within T-cells, which subsequently inhibits DNA synthesis and leads to cell death. nih.gov The cytotoxic effect can be rescued by the addition of 2'-deoxycytidine. nih.gov

CompoundTarget EnzymeInhibition Constant (Ki)Cellular IC50Mechanism of Action
CI-972Purine Nucleoside Phosphorylase (PNP)0.83 μM3.0 μM (MOLT-4 T-cells)Competitive inhibition of PNP, leading to dGTP accumulation and subsequent inhibition of DNA synthesis in T-cells.
> 50 μM (MGL-8 B-cells)

Computational Chemistry and Molecular Modeling in 5h Pyrrolo 3,2 D Pyrimidin 4 Ylmethanamine Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine and its derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

For instance, derivatives of the closely related pyrrolo[3,2-d]pyrimidine scaffold have been docked into the active sites of key kinases involved in cancer progression, such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4) documentsdelivered.com. These studies have revealed promising binding affinities and have helped to rationalize the observed anticancer activities documentsdelivered.com. Similarly, molecular docking simulations have been employed to investigate the interactions of pyrrolo[2,3-d]pyrimidine derivatives with protein kinase enzymes, providing insights into potential binding modes nih.gov.

In a study focused on designing potent EGFR/CDK2 inhibitors, new series of pyrrolo[3,2-d]pyrimidines were synthesized and their antiproliferative activity was augmented by molecular docking into the active sites of EGFR and CDK2 cyclin A1 nih.govresearchgate.net. These docking studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. The data from these studies can be summarized in interactive tables to visualize the binding energies and key interactions.

Compound SeriesTarget ProteinKey Interactions ObservedReference
Pyrazolo pyrimidine (B1678525) derivativesJAK1, JAK2, CDK4Hydrogen bonding, hydrophobic interactions documentsdelivered.com
Isatin-pyrrolo[2,3-d]pyrimidine hybridsProtein kinase enzymesInteractions with key active site residues nih.gov
Pyrrolo[3,2-d]pyrimidinesEGFR, CDK2 cyclin A1Specific hydrogen bonds and hydrophobic contacts nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other physicochemical properties of molecules. For this compound, these calculations can provide valuable information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This data is critical for understanding the molecule's reactivity and its potential to interact with biological targets. While specific quantum chemical studies on this compound are not extensively detailed in the provided search results, the general applicability of these methods to heterocyclic compounds is well-established. These calculations can complement experimental findings and guide the synthesis of new derivatives with improved electronic properties for enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolo[3,2-d]pyrimidine derivatives, QSAR studies can be used to predict the biological activity of newly designed compounds before their synthesis, thus saving time and resources.

Although a specific QSAR study for this compound was not found, a 2D-QSAR study on new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines revealed good predictive and statistically significant models for their anti-inflammatory activity nih.gov. This demonstrates the utility of QSAR in predicting the activity of related heterocyclic systems. Such models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. The generated QSAR models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of the ligand-protein complex, analyze the conformational changes that occur upon binding, and calculate the binding free energy.

In the study of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), molecular dynamics simulations were used to investigate their binding modes and inhibitory mechanisms at the molecular level nih.govmdpi.com. The results showed strong interactions with the hinge region and other key residues, providing a deeper understanding of the inhibitory mechanism nih.govmdpi.com. Similarly, MD simulations have been used to study the binding of pyrrolo-pyridine benzamide (B126) derivatives to the c-Met kinase, revealing key amino acid residues involved in the binding nih.gov. These simulations are crucial for validating docking results and for providing a more accurate picture of the ligand-protein interactions.

Compound SeriesTarget ProteinKey Findings from MD SimulationsReference
7H-pyrrolo[2,3-d]pyrimidine derivativesp21-activated kinase 4 (PAK4)Strong interactions with the hinge region and charged residues. nih.govmdpi.com
Pyrrolo-pyridine benzamide derivativesc-Met kinaseFormation of key hydrogen bonds and identification of important amino acids for binding. nih.gov

Virtual Screening and Library Design for Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, combined with library design, allows for the efficient exploration of chemical space and the identification of novel derivatives with desired biological activities.

For example, an inverse virtual screening approach has been applied to pyrazolo-[1,5-a]pyrimidine and 4,6-dihetarylpyrimidine derivatives to screen their efficacy against proteins involved in malarial processes eijppr.com. This demonstrates the power of virtual screening in identifying potential new therapeutic applications for existing chemical scaffolds. By applying virtual screening techniques to libraries of compounds based on the this compound core, it is possible to identify novel derivatives with potential activity against a wide range of biological targets. These hits can then be prioritized for synthesis and experimental testing.

Lead Optimization Strategies for Pyrrolo 3,2 D Pyrimidin 4 Ylmethanamine Scaffold

Rational Design and Iterative Analog Synthesis for Enhanced Potency and Selectivity

Rational design, guided by an understanding of the target's structure and the compound's structure-activity relationships (SAR), is a cornerstone of lead optimization. This process involves the iterative synthesis and evaluation of analogs to systematically improve potency and selectivity.

For the related pyrrolo[2,3-d]pyrimidine scaffold, researchers have systematically explored SAR to optimize structural requirements for desired biological activities. For instance, modifications at various positions of the pyrrolopyrimidine ring have been shown to significantly impact potency and selectivity. In the development of Toll-like receptor 7 (TLR7) selective agonists, derivatives of pyrrolo[3,2-d]pyrimidines were optimized for activity and selectivity over the related TLR8. nih.gov This optimization process is crucial as off-target activity can lead to undesirable side effects.

The development of highly selective Colony-Stimulating Factor-1 Receptor (CSF1R) inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold further illustrates this strategy. Through iterative synthesis, compounds with subnanomolar enzymatic inhibition and excellent selectivity against other kinases were developed. ed.ac.uk Crystallography revealed that these compounds stabilized the kinase in an inactive conformation, providing a structural basis for their high selectivity. ed.ac.uk

Table 1: Examples of Iterative Modifications on the Pyrrolopyrimidine Scaffold

Scaffold Target Position of Modification Effect of Modification
Pyrrolo[3,2-d]pyrimidine TLR7 Various Optimized activity and selectivity over TLR8 nih.gov
6-aryl-pyrrolo[2,3-d]pyrimidine EGFR 6-aryl moiety, 4-amino group Balanced enzymatic activity, cellular potency, and ADME properties nih.gov

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping and molecular hybridization are powerful strategies in lead optimization to discover novel chemical entities with improved properties while retaining key pharmacophoric features.

Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, isosteric scaffold. This can lead to compounds with improved properties such as enhanced potency, better ADME profiles, or novel intellectual property. For instance, in the pursuit of Notum inhibitors, researchers performed scaffold hopping from a thienopyrimidine core to identify furano[2,3-d]pyrimidines and pyrazolopyrimidines as viable alternatives. nih.gov While the pyrrolopyrimidine analog in this study was a weak inhibitor, the strategy itself proved successful in identifying more potent scaffolds. nih.gov In another example, a series of pyrrolo[2,3-d]pyrimidin-4-one derivatives were developed as USP7 inhibitors through scaffold hopping from 4-hydroxypiperidine (B117109) compounds. nih.gov

Molecular hybridization involves the rational combination of pharmacophoric elements from two or more bioactive molecules to create a single hybrid compound with potentially enhanced biological activity. This approach was successfully used to develop CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comnih.gov Researchers merged fragments of the marketed drug Pexidartinib with their pyrrolopyrimidine scaffold, guided by molecular docking studies. mdpi.comnih.gov This led to the synthesis of new compounds with fragments of Pexidartinib attached at various positions (C4, C5, and C6) of the pyrrolopyrimidine core, resulting in a potent CSF1R inhibitor with favorable ADME properties. mdpi.comnih.gov

These strategies demonstrate the utility of modifying the core structure of the pyrrolopyrimidine scaffold to generate new lead compounds with superior characteristics.

Application of Artificial Intelligence and Machine Learning in Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate lead optimization. ijpsjournal.compreprints.org These computational tools can analyze vast datasets to predict the properties of novel molecules, guide chemical modifications, and explore chemical space more efficiently than traditional methods. ijpsjournal.compreprints.org

For scaffolds like pyrrolo[3,2-d]pyrimidine, AI/ML can be applied in several ways:

Predictive Modeling : AI algorithms can build models to predict various properties, including binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. preprints.org This allows researchers to prioritize the synthesis of compounds that are most likely to succeed.

Generative Design : Generative AI models can design entirely new molecules with desired properties. arxiv.org By providing the model with a set of constraints, such as maintaining the core pyrrolo[3,2-d]pyrimidine scaffold, it can propose novel derivatives with optimized characteristics.

Iterative Optimization : ML models can be used in an iterative loop with experimental testing. The results from each round of synthesis and testing are fed back into the model, which then suggests the next set of modifications to make, thereby accelerating the optimization cycle. ijpsjournal.com

Strategies for Improving Bioavailability and Metabolic Stability

A lead compound's success as a potential drug is highly dependent on its pharmacokinetic properties, including bioavailability and metabolic stability. A significant part of the lead optimization process for pyrrolo[3,2-d]pyrimidine derivatives focuses on enhancing these characteristics.

Strategies to improve bioavailability and metabolic stability often involve modifying the molecule to:

Block Metabolic Hotspots : Metabolism by enzymes, such as cytochrome P450s, can lead to rapid clearance of a compound. Identifying the sites on the molecule that are most susceptible to metabolism (metabolic hotspots) and modifying them can increase the compound's half-life. Replacing a metabolically labile group with a more stable one is a common strategy. For instance, adding nitrogen atoms to aromatic systems can sometimes enhance metabolic stability.

Improve Solubility : Poor aqueous solubility can limit a compound's absorption from the gastrointestinal tract, leading to low bioavailability. Modifications to the pyrrolo[3,2-d]pyrimidine scaffold, such as the introduction of polar groups or the formation of salts, can improve solubility. nih.gov

Modulate Lipophilicity : Lipophilicity is a key parameter that influences a compound's absorption, distribution, and metabolism. Fine-tuning the lipophilicity of the molecule by adding or removing greasy or polar functional groups is a critical aspect of optimization.

Table 2: Compound Names Mentioned

Compound Name
5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine Derivatives

Research into 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine derivatives has revealed their potent activity against a range of biological targets. A significant area of investigation has been their role as inhibitors of one-carbon (C1) metabolism, which is crucial for the biosynthesis of nucleotides and amino acids that fuel cancer cell growth.

Notably, novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial C1 metabolism by inhibiting serine hydroxymethyltransferase 2 (SHMT2). Beyond SHMT2, these compounds have also shown inhibitory activity against cytosolic enzymes involved in purine (B94841) biosynthesis, such as β-glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), as well as the cytosolic serine hydroxymethyltransferase 1 (SHMT1). preprints.orgaccscience.comnih.gov This multi-targeted approach within the C1 metabolic pathway has shown broad-spectrum antitumor efficacy in preclinical models of lung, colon, and pancreatic cancers. preprints.orgnih.gov

Future explorations will likely expand beyond C1 metabolism to other key cellular pathways. The pyrrolopyrimidine scaffold is a versatile pharmacophore that has been successfully utilized to target a wide array of protein kinases. nih.gov Therefore, a logical future direction is the systematic screening of this compound derivatives against a broad panel of kinases to identify novel and potent inhibitors. Additionally, exploring their potential as modulators of epigenetic targets or protein-protein interactions represents an exciting and largely untapped area of research. The identification of novel biological targets will be crucial for expanding the therapeutic applications of this chemical class.

Integration of Advanced Synthetic Methodologies for Combinatorial Library Generation

The generation of diverse chemical libraries is fundamental to the discovery of novel bioactive compounds. Future research will increasingly rely on advanced synthetic methodologies to create extensive combinatorial libraries of this compound derivatives. Techniques such as diversity-oriented synthesis (DOS) and parallel synthesis will be instrumental in systematically exploring the chemical space around the pyrrolo[3,2-d]pyrimidine core.

Domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are particularly well-suited for the efficient construction of complex heterocyclic systems. For instance, a domino C–N coupling/hydroamination reaction has been successfully employed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. auctoresonline.org Adapting such efficient, multi-component reactions will facilitate the rapid generation of libraries with diverse substitution patterns at various positions of the pyrrolo[3,2-d]pyrimidine ring system. The integration of automated synthesis platforms will further accelerate this process, enabling the production of large and structurally diverse libraries for high-throughput screening.

Application of High-Throughput Screening and Phenotypic Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. Future efforts in the development of this compound derivatives will benefit from the application of increasingly sophisticated HTS and phenotypic screening assays.

While traditional HTS often relies on target-based assays using purified enzymes, the future lies in more physiologically relevant cell-based assays. preprints.orgaccscience.com High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's biological effects. For example, a high-content assay was successfully used to identify a pyrrolopyrimidine series that reduces the prevalence of the perinucleolar compartment (PNC), a marker for metastatic cancer progression. nih.gov

The move towards three-dimensional (3D) cell culture models, such as spheroids and organoids, will be a critical advancement. pharmtech.com These models more accurately mimic the in vivo microenvironment and are expected to provide more predictive data on compound efficacy. Phenotypic screening, which identifies compounds that induce a desired change in cellular or organismal phenotype without a priori knowledge of the specific molecular target, will also be crucial for discovering first-in-class medicines with novel mechanisms of action. nih.gov

Advanced Computational Methodologies for Predictive Modeling and Design

Computational approaches are becoming indispensable in modern drug discovery, offering the ability to rationalize experimental findings and guide the design of new molecules with improved properties. The future development of this compound derivatives will be heavily influenced by advanced computational methodologies.

Molecular docking and molecular dynamics (MD) simulations have already been used to understand the binding modes of pyrrolopyrimidine-based inhibitors with their target proteins. pharmtech.com These in silico techniques can predict how modifications to the chemical structure will affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising compounds. For instance, molecular modeling was instrumental in the design of novel pyrrolo[3,2-d]pyrimidine inhibitors of SHMT2. nih.gov

Furthermore, the application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize predictive modeling. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be trained on existing experimental data to predict the biological activity of virtual compounds. These predictive models will accelerate the hit-to-lead optimization process by enabling the in silico screening of vast virtual libraries, ultimately reducing the time and cost of drug discovery.

Development of Multi-Targeted Agents Based on the Pyrrolo[3,2-d]pyrimidine Core

The concept of "one drug, one target" has been challenged by the complexity of many diseases, which often involve multiple pathological pathways. Consequently, the development of multi-targeted agents, or "polypharmacology," has emerged as a promising therapeutic strategy. The pyrrolo[3,2-d]pyrimidine scaffold is an excellent platform for the design of such agents due to its ability to interact with multiple biological targets.

As previously mentioned, certain pyrrolo[3,2-d]pyrimidine derivatives have already demonstrated multi-targeted inhibition of several enzymes in the one-carbon metabolic pathway. preprints.orgnih.gov The future will see a more deliberate and rational design of multi-targeted agents. For example, by combining pharmacophores known to interact with different targets, it may be possible to create hybrid molecules with unique therapeutic profiles. This approach has been explored with the related pyrrolo[2,3-d]pyrimidine scaffold to develop multi-targeted kinase inhibitors. nih.gov

The development of dual inhibitors, for instance, targeting both a key kinase and a component of a resistance pathway, could offer a powerful strategy to overcome drug resistance in cancer therapy. The versatility of the 5H-pyrrolo[3,2-d]pyrimidine core makes it an ideal starting point for the creation of a new generation of multi-targeted therapeutics with enhanced efficacy and a lower propensity for the development of resistance.

Q & A

What are the key considerations for synthesizing 5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine with high purity?

Answer:

  • Reaction Optimization : Control temperature (e.g., 80–110°C), pH (neutral to slightly basic), and reaction time (typically 12–24 hours) to minimize side reactions. Use coupling agents like EDCI/HOBt for amine functionalization .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor purity via TLC and HPLC .
  • Analytical Validation : Confirm structural integrity using 1^1H NMR (e.g., δ 8.14 ppm for pyrimidine protons) and HRMS (e.g., M+^+ at m/z 394.1783) .

How can researchers confirm the structural integrity of this compound?

Answer:

  • Spectroscopic Techniques :
    • NMR : Identify characteristic peaks for the pyrrolo-pyrimidine core (e.g., δ 6.97 ppm for H-5) and methanamine group (δ 3.79 ppm for -NH2_2) .
    • IR Spectroscopy : Detect amine N-H stretches (~3131 cm1^{-1}) and pyrimidine C=N vibrations (~1624 cm1^{-1}) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for absolute configuration validation .

How should experiments be designed to study interactions between this compound and biological targets?

Answer:

  • Target Identification : Prioritize kinases (e.g., JAK2, EGFR) or GPCRs based on structural analogs like 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl derivatives .
  • Methodology :
    • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity (Kd_d).
    • Cellular Assays : Test inhibition of proliferation in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
    • SAR Studies : Modify substituents (e.g., benzylthio to methylthio) to assess activity trends .

How can discrepancies in reported biological activity data across studies be resolved?

Answer:

  • Replicate Conditions : Standardize cell lines, compound concentrations, and incubation times. Use positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays : Validate findings with complementary methods (e.g., Western blotting alongside SPR).
  • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS .

What functional group transformations are applicable to modify this compound’s pharmacological profile?

Answer:

  • Amine Derivatization : Perform reductive amination or acylation to enhance lipophilicity.
  • Heterocycle Substitution : Introduce halogens (e.g., -Cl, -F) at the pyrimidine 2-position to improve target selectivity .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to append aryl/heteroaryl groups at the pyrrole ring .

What computational strategies are effective for modeling this compound’s pharmacokinetic properties?

Answer:

  • QSAR Modeling : Train models on datasets of pyrrolo-pyrimidine analogs to predict logP, solubility, and metabolic stability .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or AMBER forcefields .
  • Docking Studies : Map binding poses in ATP-binding pockets (e.g., PDB 1ATP) using AutoDock Vina .

How can contradictions in reported synthetic yields be addressed?

Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2), solvents (DMF vs. THF), and stoichiometry .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and optimize quenching steps .
  • Reproducibility Checks : Document reaction scales (mg to gram) and moisture/oxygen sensitivity .

What storage conditions are recommended to maintain the compound’s stability?

Answer:

  • Short-Term : Store at -20°C in amber vials under argon.
  • Long-Term : Lyophilize and keep in desiccators with silica gel.
  • Stability Monitoring : Perform monthly HPLC checks (e.g., C18 column, 254 nm) to detect degradation .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Answer:

  • Core Modifications : Introduce substituents at the 2-, 4-, and 7-positions of the pyrrolo-pyrimidine scaffold.
  • Library Design : Use parallel synthesis (e.g., 96-well plates) to generate analogs with diverse functional groups (e.g., sulfonamides, carbamates) .
  • Data Correlation : Compare IC50_{50} values against electronic parameters (Hammett σ) or steric bulk (Taft Es_s) .

How can findings on this compound be integrated into broader medicinal chemistry frameworks?

Answer:

  • Theoretical Alignment : Link mechanisms to kinase inhibition models (e.g., type I/II inhibitors) or allosteric modulation theories .
  • Comparative Analysis : Benchmark against FDA-approved pyrrolo-pyrimidine drugs (e.g., imatinib derivatives) .
  • Interdisciplinary Synergy : Collaborate with computational chemists and pharmacologists to validate hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.